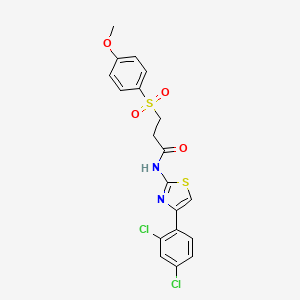
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DTT-001, is a novel compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
Mecanismo De Acción
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activation of the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth, induces apoptosis, and inhibits migration and invasion. Inflammatory cytokine production is inhibited by this compound, resulting in reduced inflammation. In neurons, this compound protects against oxidative stress and prevents the accumulation of amyloid-beta, which is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in lab experiments is its specificity. This compound has been shown to selectively inhibit various signaling pathways involved in cancer growth, inflammation, and neurodegenerative diseases. This specificity makes it an ideal compound for studying the mechanisms involved in these diseases.
One limitation of using this compound in lab experiments is its complexity. The multi-step synthesis process and the need for purification make it a challenging compound to work with. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not fully understood.
Direcciones Futuras
There are many future directions for the use of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in scientific research. One area of research is the development of this compound as a potential cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in animal models and eventually in human clinical trials.
Another area of research is the use of this compound in treating inflammatory diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines, making it a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Finally, there is potential for the use of this compound in treating neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound protects neurons from oxidative stress and prevents the accumulation of amyloid-beta, which is involved in the development of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in animal models and eventually in human clinical trials.
Conclusion
In conclusion, this compound is a novel compound that has shown promise in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. The multi-step synthesis process and the need for purification make it a challenging compound to work with, but its specificity makes it an ideal compound for studying the mechanisms involved in these diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and eventually in human clinical trials.
Métodos De Síntesis
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex compound that requires a multi-step synthesis process. The synthesis begins with the reaction of 2,4-dichlorophenylamine with thioamide to form 4-(2,4-dichlorophenyl)thiazol-2-amine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride and triethylamine to form this compound. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown potential in various scientific research applications. One of the most promising areas of research is in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or cell death, in various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body.
In addition to cancer treatment, this compound has also shown potential in treating inflammation and neurodegenerative diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, which is involved in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)15-7-2-12(20)10-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVKGYXYBLLNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
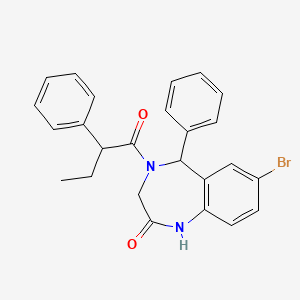
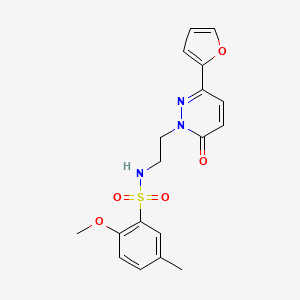
![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)
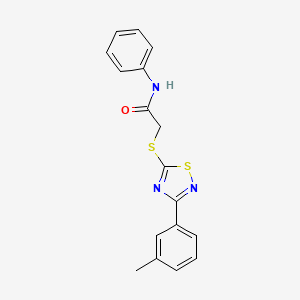
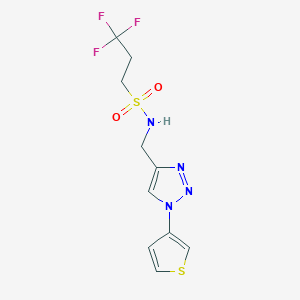
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)

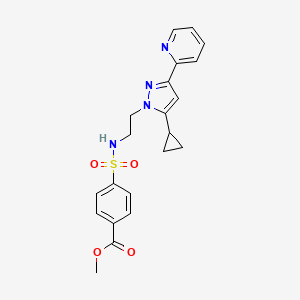
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)
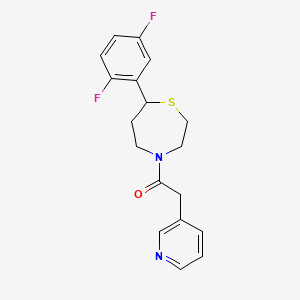
![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)
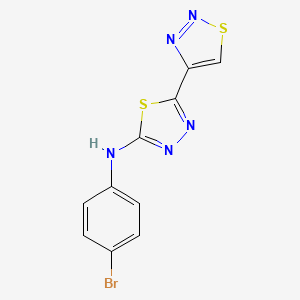
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)
